A Technical Guide to 4,5-Diazafluoren-9-one: Properties, Synthesis, and Applications for Researchers
A Technical Guide to 4,5-Diazafluoren-9-one: Properties, Synthesis, and Applications for Researchers
For Immediate Release
[City, State] – 4,5-Diazafluoren-9-one, a heterocyclic organic compound, is a versatile building block with significant potential in drug discovery, materials science, and organic synthesis. This technical guide provides an in-depth overview of its chemical, physical, and biological properties, along with detailed experimental protocols and a summary of its current and potential applications for researchers, scientists, and drug development professionals.
Core Properties of 4,5-Diazafluoren-9-one
4,5-Diazafluoren-9-one, also known as Dafone, is a yellow solid with a unique molecular architecture that makes it a valuable ligand in coordination chemistry and a precursor for a variety of functional molecules.[1][2][3] Its core structure consists of a fluorene (B118485) scaffold with two nitrogen atoms incorporated at the 4 and 5 positions.[4]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of 4,5-Diazafluoren-9-one is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₁H₆N₂O[5] |
| Molecular Weight | 182.18 g/mol [5] |
| Appearance | Yellow solid/powder to crystal[2] |
| Melting Point | 214-217 °C[2][6] |
| Boiling Point | 396.3 ± 17.0 °C (Predicted)[6][7] |
| Solubility | Soluble in dichloromethane, tetrahydrofuran, chloroform, benzene, and toluene. Insoluble in diethyl ether and alkanes.[2][6] |
| pKa | 1.22 ± 0.20 (Predicted)[6] |
| UV-Vis (λmax) | 340 nm (in H₂O)[2] |
| ¹H NMR (CDCl₃, δ) | 8.80 (d, 2H), 7.96 (d, 2H), 7.35 (d, 2H)[2] |
| IR (KBr, cm⁻¹) | 2900-3100 (C-H stretching), 1719 (C=O stretching), 1571, 1596, 1565 (C=N and C=C vibrations)[3] |
Synthesis and Experimental Protocols
The most common and facile synthesis of 4,5-Diazafluoren-9-one involves the oxidation of 1,10-phenanthroline (B135089).[8][9] While previously considered a difficult compound to access, a one-step synthesis using alkaline permanganate (B83412) has made it more readily available for research.[8]
Experimental Protocol: Synthesis from 1,10-Phenanthroline
This protocol is based on the oxidation of 1,10-phenanthroline with potassium permanganate in an alkaline solution.[2][8]
Materials:
-
1,10-phenanthroline
-
Potassium hydroxide (B78521) (KOH)
-
Potassium permanganate (KMnO₄)
-
Water
-
Chloroform
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Petroleum ether
Procedure:
-
Dissolve 1,10-phenanthroline and potassium hydroxide in water and heat the solution to boiling for one hour.[2]
-
Slowly add a hot aqueous solution of potassium permanganate to the boiling mixture over approximately one hour.[2]
-
Continue to boil the reaction mixture for an additional two hours and then filter it while hot.[2]
-
After cooling the orange filtrate, extract the product with chloroform.[2]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by silica (B1680970) gel column chromatography using a mixture of acetone and petroleum ether (2:1, v/v) as the eluent to yield pure 4,5-diazafluoren-9-one as a yellow solid.[2]
Biological Activity and Drug Development Applications
4,5-Diazafluoren-9-one serves as a crucial scaffold in the development of novel therapeutic agents, particularly in the realm of anticancer drugs.[1][10] Its bidentate chelating nature allows it to form stable complexes with various metal ions, a property that has been extensively explored in the design of metal-based therapeutics.[3][11]
Complexes of 4,5-diazafluoren-9-one with metals such as platinum(II) and silver(I) have demonstrated significant antiproliferative activity against various cancer cell lines, including lung carcinoma (A-549).[10] For instance, certain silver(I) and platinum(II) complexes of 4,5-diazafluoren-9-one have shown higher activity against A-549 cells than the widely used chemotherapy drug, cisplatin.[10] The incorporation of metal centers into the 4,5-diazafluoren-9-one framework appears to be a promising strategy for enhancing cytotoxic effects.[12]
While 4,5-diazafluoren-9-one itself is primarily a building block, its derivatives are being actively investigated. For example, chromium (III) complexes have been synthesized and evaluated for their DNA binding capabilities and in-vitro cytotoxicity.[3] Similarly, palladium(II), platinum(II), and zinc(II) complexes have been prepared and tested against human cancer cell lines.[11][13]
Currently, there is limited information available in the public domain regarding specific signaling pathways that are directly modulated by 4,5-Diazafluoren-9-one itself. Its biological effects are primarily observed through the action of its more complex derivatives and metal complexes. The mechanism of action of these complexes is often attributed to their interaction with DNA or other cellular targets, leading to the induction of apoptosis or cell cycle arrest.
Applications in Materials Science and Organic Synthesis
Beyond its biological significance, 4,5-Diazafluoren-9-one is a valuable compound in materials science and organic synthesis.
-
Organic Electronics: Its photoluminescent properties have led to its investigation for use in organic light-emitting diodes (OLEDs).[4]
-
Fluorescent Probes: It is utilized in the creation of fluorescent probes for biological imaging, which are crucial tools in cellular biology and drug development.[1]
-
Coordination Chemistry and Catalysis: As a ligand, it forms coordination complexes that are important in catalysis and materials science.[1][3]
-
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including advanced polymers.[1]
Safety and Handling
4,5-Diazafluoren-9-one is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[14]
This technical guide consolidates the current knowledge on 4,5-Diazafluoren-9-one to support ongoing and future research endeavors. Its unique properties make it a compound of high interest with a broad range of applications that are still being actively explored.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4,5-DIAZAFLUOREN-9-ONE | 50890-67-0 [chemicalbook.com]
- 3. Chromium (III) Complexes of 4,5-diazafluoren-9-one Ligand as Potential Anti-proliferative Agents: Synthesis, Characterization, DNA Binding, Molecular Docking and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4,5-Diazafluoren-9-one | 50890-67-0 [smolecule.com]
- 5. 4,5-Diazafluoren-9-one | C11H6N2O | CID 342157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,5-DIAZAFLUOREN-9-ONE CAS#: 50890-67-0 [m.chemicalbook.com]
- 7. 50890-67-0 CAS MSDS (4,5-DIAZAFLUOREN-9-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 4,5-Diazafluorene derivatives and their silver(I) complexes: Synthesis and biological evaluation as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. connectsci.au [connectsci.au]
- 14. 4,5-二氮芴-9-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
